molecular formula C14H16N4O4 B12789283 N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline CAS No. 1756-33-8

N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline

Cat. No.: B12789283
CAS No.: 1756-33-8
M. Wt: 304.30 g/mol
InChI Key: DUYYAJYPORDZKK-UHFFFAOYSA-N
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Description

N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline (CAS: 1756-33-8) is a Schiff base derivative characterized by a 2,4-dinitroaniline backbone conjugated to a cyclohexenyl-substituted ethylideneamino group . Its structure features:

  • Two nitro groups at the 2- and 4-positions of the aniline ring, conferring strong electron-withdrawing properties.
  • A cyclohexenyl moiety attached via an ethylideneamino linker, introducing steric bulk and partial unsaturation.

Schiff bases like this compound are pivotal intermediates in synthesizing bioactive molecules, coordination complexes, and materials due to their versatile coordination and reactivity .

Properties

CAS No.

1756-33-8

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-[1-(cyclohexen-1-yl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H16N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,2-4,6H2,1H3

InChI Key

DUYYAJYPORDZKK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of NSC 407581 involves several steps, starting with the preparation of the cyclohexene derivative. The cyclohexene derivative is then reacted with ethylideneamine under specific conditions to form the intermediate compound. This intermediate is further reacted with 2,4-dinitroaniline to yield the final product, NSC 407581. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Chemical Reactions Analysis

NSC 407581 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups into amino groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC 407581 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NSC 407581 involves its interaction with specific molecular targets within cells. The compound is known to interact with certain enzymes and proteins, affecting their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the cellular context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name (CAS) Substituent on Ethylideneamino Group Key Structural Features Potential Impact on Properties
Target Compound (1756-33-8) 1-Cyclohexenyl Unsaturated cyclohexene ring Enhanced rigidity; potential for π-π interactions
N-[(Z)-1-(4-Chlorophenyl)-... (5757-81-3) 4-Chlorophenyl Electron-withdrawing Cl atom Increased electrophilicity; higher polarity
N-[(Z)-1-Cyclopentyl-... (56581-71-6) Cyclopentyl Saturated 5-membered ring Reduced steric hindrance vs. cyclohexenyl
N-Cyclohexyl-2,4-dinitroaniline (52790-66-6) Cyclohexyl (directly bonded) Saturated cyclohexyl; no ethylidene linker Lower conjugation; altered solubility
N-[(Z)-1-(4-Methylsulfanylphenyl)-... (NSC54317) 4-Methylsulfanylphenyl Electron-donating SMe group Improved solubility; redox activity

Key Observations :

  • Cyclohexenyl vs.
  • Electron-Donating vs. Withdrawing Groups : Chlorophenyl and nitro groups enhance electrophilicity, whereas methylsulfanyl groups may improve solubility and redox activity .

Physical and Thermodynamic Properties

  • Melting Point : Likely higher than analogs with flexible substituents (e.g., cyclopentyl) due to rigid cyclohexenyl group .
  • Solubility: Reduced solubility in polar solvents compared to methylsulfanyl or chlorophenyl derivatives, owing to the bulky, nonpolar cyclohexenyl group .
  • Thermal Stability : Schiff bases with nitro groups generally exhibit moderate thermal stability, but the unsaturated cyclohexenyl ring may introduce instability under prolonged heating .

Biological Activity

N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline is a chemical compound that has garnered attention for its potential biological activities. This compound, also referred to by its CAS number 1756-33-8, is characterized by its unique molecular structure which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C15H20N4O4
  • Molecular Weight : 320.344 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 452.939 °C at 760 mmHg
  • Flash Point : 227.729 °C

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Enzyme Inhibition : Many dinitroaniline derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit protein kinases or other enzymes critical for cell signaling pathways.
  • Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, potentially acting against bacterial and fungal strains.
  • Anticancer Potential : Preliminary data indicate that derivatives of dinitroaniline compounds can induce apoptosis in cancer cells, making them candidates for further anticancer research.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Case Study 2: Anticancer Properties

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)Treatment Duration (hrs)
HeLa2524
MCF-73024
A5492024

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